
(2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-aminobenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted chalcone derivatives depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : A study demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against a range of pathogens, including both bacteria and fungi. The presence of the amino group enhances its interaction with microbial cell membranes.
Case Study : In vitro studies revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has indicated that chalcones can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Study : A study highlighted that this compound reduced the levels of inflammatory markers in a murine model of acute inflammation, suggesting its potential use in treating inflammatory diseases .
Nonlinear Optical Properties
Chalcones are known for their nonlinear optical (NLO) properties, making them suitable candidates for applications in photonics and optoelectronics.
Case Study : The synthesis of crystals from this compound demonstrated excellent NLO characteristics, which could be harnessed in the development of laser technologies and optical devices .
Dye Sensitization
Due to their strong absorption properties, chalcones can be utilized in dye-sensitized solar cells (DSSCs).
Case Study : Experimental results showed that incorporating this compound into DSSCs improved light absorption and conversion efficiency compared to traditional dyes .
Summary Table of Applications
Mechanism of Action
The biological activity of (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of specific enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3-aminophenyl)-3-phenylprop-2-en-1-one: Lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.
(2E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one: The amino group is positioned differently, which can influence its chemical properties and interactions.
Uniqueness
(2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one is unique due to the specific positioning of the amino and methyl groups, which can enhance its biological activity and selectivity compared to other chalcone derivatives. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
(2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound recognized for its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl system, which plays a crucial role in their reactivity and biological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- IUPAC Name : (E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Molecular Formula : C16H15NO
- Molecular Weight : 237.3 g/mol
- CAS Number : 25870-78-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of specific enzymes or disrupt cellular processes, leading to observed biological effects such as antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that chalcone derivatives exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell walls or inhibiting key metabolic pathways.
Anticancer Activity
Chalcones have also been investigated for their anticancer properties. The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. For instance:
- In vitro studies demonstrated that this compound exhibited cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7.
- The compound induced apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.
Case Studies
Comparative Analysis with Similar Compounds
The unique structure of this compound enhances its biological activity compared to other chalcones:
Compound | Structural Differences | Biological Activity |
---|---|---|
(2E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Different amino group position | Lower anticancer activity |
(2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | Methoxy group instead of amino group | Reduced antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one?
The compound can be synthesized via Claisen-Schmidt condensation, a standard method for α,β-unsaturated ketones. A typical procedure involves reacting substituted acetophenones (e.g., 3-aminophenylacetophenone) with aromatic aldehydes (e.g., 4-methylbenzaldehyde) in alkaline ethanol. For example:
- Reaction conditions : KOH (3 equiv.) in ethanol at 0–50°C with stirring for 2–3 hours .
- Key variables : Temperature control (0–50°C) minimizes side reactions, while stoichiometric excess of KOH ensures deprotonation of the active methylene group.
- Yield optimization : Purification via recrystallization or column chromatography is recommended to isolate the E-isomer selectively.
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
A multi-technique approach is critical:
- IR spectroscopy : Look for carbonyl (C=O) stretches near 1650–1680 cm⁻¹ and conjugated C=C stretches around 1600 cm⁻¹. The amino group (–NH₂) shows N–H stretches at 3300–3500 cm⁻¹ .
- NMR spectroscopy :
- Mass spectrometry : High-resolution MS (HR-MS) confirms the molecular ion peak (e.g., [M+H]⁺) .
Q. What crystallographic methods validate the E-configuration of the compound?
Single-crystal X-ray diffraction (XRD) is definitive:
- Procedure : Grow crystals via slow evaporation of a solvent (e.g., ethanol). XRD analysis reveals bond lengths (C=O: ~1.23 Å; C=C: ~1.33 Å) and dihedral angles between aromatic rings, confirming the E-configuration .
- Key metrics : The trans arrangement of substituents around the double bond is evident from torsion angles > 170° .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity?
Density Functional Theory (DFT) calculations provide insights into:
- HOMO-LUMO energies : These determine electrophilicity (e.g., HOMO-LUMO gap < 4 eV suggests high reactivity). For chalcone derivatives, HOMO localization on the electron-rich aromatic ring and LUMO on the carbonyl group guides nucleophilic/electrophilic attack sites .
- Global reactivity descriptors :
Q. How can substituent effects explain variations in biological activity across analogs?
The 3-aminophenyl and 4-methylphenyl groups influence bioactivity through:
- Electron-donating/withdrawing effects : The –NH₂ group (electron-donating) increases electron density on the aromatic ring, enhancing interactions with microbial enzymes .
- Steric and hydrophobic effects : The 4-methyl group improves membrane permeability in antimicrobial assays .
- Validation : Compare activity data of analogs with substituents like –Cl (electron-withdrawing) or –OCH₃ (electron-donating) to establish structure-activity relationships (SAR) .
Q. How should researchers address contradictions in experimental vs. theoretical data?
Discrepancies (e.g., UV-Vis λmax deviations) require systematic checks:
- Solvent effects : Theoretical calculations often assume gas-phase conditions. Include solvent models (e.g., PCM for ethanol) to improve λmax alignment .
- Conformational flexibility : XRD data may reflect a single conformation, whereas DFT might average multiple states. Use constrained optimization for comparison .
- Example : A chalcone analog showed a 10 nm deviation in λmax; incorporating solvent corrections reduced this to <3 nm .
Properties
IUPAC Name |
(E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-11H,17H2,1H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFGAKAXMDNIMO-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558330 | |
Record name | (2E)-1-(3-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25870-78-4 | |
Record name | (2E)-1-(3-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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